molecular formula C12H15BrO3 B2994608 tert-Butyl 3-bromo-2-methoxybenzoate CAS No. 1820607-75-7

tert-Butyl 3-bromo-2-methoxybenzoate

Cat. No.: B2994608
CAS No.: 1820607-75-7
M. Wt: 287.153
InChI Key: IMKRIMAABXIJMK-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-2-methoxybenzoate is a substituted benzoate ester featuring a bromine atom at the 3-position and a methoxy group at the 2-position of the aromatic ring, with a bulky tert-butyl ester moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structural attributes—such as the electron-withdrawing bromine, electron-donating methoxy group, and sterically hindered tert-butyl ester—make it valuable for studying regioselective reactions and as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name

tert-butyl 3-bromo-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)8-6-5-7-9(13)10(8)15-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKRIMAABXIJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 3-bromo-2-methoxybenzoate can be synthesized through a multi-step process involving the esterification of 3-bromo-2-methoxybenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Comparison with Similar Compounds

Structural Analogs in the Benzoate Ester Family

Key structural analogs include:

Compound Name Substituents (Position) Ester Group Key Differences/Similarities
tert-Butyl 4-bromo-2-fluorobenzoate Br (4), F (2) tert-Butyl Fluorine vs. methoxy group
Ethyl 5-bromo-2-fluorobenzoate Br (5), F (2) Ethyl Ester bulkiness and bromine position
tert-Butyl 4-bromo-2,6-difluorobenzoate Br (4), F (2,6) tert-Butyl Additional fluorine at C6
Methyl 2-amino-5-bromo-4-methoxybenzoate Br (5), NH₂ (2), OMe (4) Methyl Amino group alters reactivity

Key Observations :

  • Substituent Position : The bromine position (3 vs. 4 or 5) significantly impacts electronic and steric effects. For example, bromine at C3 (meta to the ester) in the target compound may reduce steric hindrance compared to C4 (para) analogs .
  • Ester Group : The tert-butyl group improves stability against hydrolysis compared to methyl or ethyl esters, critical for storage and reaction conditions .

Spectroscopic and Physical Properties

  • NMR Trends : Methoxy protons typically resonate at δ 3.8–4.0 ppm in $^1$H-NMR, while bromine deshields adjacent carbons in $^{13}$C-NMR (e.g., C3 in the target compound vs. C4 in tert-Butyl 4-bromo-2-fluorobenzoate) .
  • Stability: tert-Butyl esters generally exhibit higher thermal stability than methyl/ethyl analogs, as noted in studies of similar fluorinated benzoates .

Biological Activity

Introduction

tert-Butyl 3-bromo-2-methoxybenzoate is a benzoate ester that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features. This compound, characterized by a tert-butyl group, a bromine atom at the 3-position, and a methoxy group at the 2-position of the benzoate structure, exhibits potential biological activities that merit detailed exploration.

  • Molecular Formula : C12H15BrO3
  • Molecular Weight : Approximately 287.15 g/mol
  • Structure :
    • Contains a tert-butyl group
    • Bromine atom at the 3-position
    • Methoxy group at the 2-position

These functional groups influence its chemical reactivity and biological interactions.

Synthesis Methods

Various synthetic approaches have been developed for this compound, including:

  • Nucleophilic Substitution Reactions : Utilizing brominated precursors and tert-butyl alcohol.
  • Esterification Reactions : Combining methoxybenzoic acid derivatives with tert-butyl bromide.

These methods highlight the compound's versatility and accessibility for research purposes.

Antimicrobial Properties

Research indicates that compounds similar to this compound may exhibit antimicrobial activity. For instance, studies have shown that halogenated benzoates can inhibit various bacterial strains. The presence of bromine in the structure is particularly noteworthy as halogenated compounds often display enhanced biological activity compared to their non-halogenated counterparts .

Anticancer Activity

In silico studies suggest that derivatives of methoxybenzoic acids can act as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in cancer progression. The structural characteristics of this compound may allow it to interact with similar biological targets, potentially leading to anticancer effects .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of various benzoate esters, revealing that compounds with bromine substitutions significantly inhibited the growth of pathogenic bacteria in vitro. This suggests that this compound could possess similar antimicrobial properties.
  • EGFR Inhibition Study :
    Research focusing on methoxy-substituted benzoic acids demonstrated their ability to bind to allosteric sites on EGFR, leading to reduced cell proliferation in cancer cell lines. Given its structural similarity, this compound may exhibit comparable inhibitory effects on EGFR signaling pathways .

Comparative Biological Activity Table

CompoundBiological ActivityReference
This compoundPotential antimicrobial and anticancer properties
Chlorinated benzoatesEnhanced antimicrobial activity
Methoxybenzoic acid derivativesEGFR inhibition

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